molecular formula C29H29NO10S B2616971 Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate CAS No. 199436-86-7

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate

Cat. No. B2616971
CAS RN: 199436-86-7
M. Wt: 583.61
InChI Key: LRHRYBWVKUOBTO-UHFFFAOYSA-N
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Description

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate (SSTB) is a sulfonated derivative of 4-hydroxybutyrate, which has been used extensively in the field of biochemistry and molecular biology for a variety of applications. It is a non-ionic, non-toxic reagent, which is stable under a variety of conditions and has a relatively low molecular weight. SSTB has been used in a wide range of laboratory experiments, including peptide and protein synthesis, DNA and RNA synthesis, enzyme assays, and antibody-antigen interactions. It has also been used in the development of new drugs and in the study of cell metabolism and signaling pathways.

Scientific Research Applications

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate has been used in a variety of scientific research applications, including peptide and protein synthesis, DNA and RNA synthesis, enzyme assays, and antibody-antigen interactions. It has also been used in the development of new drugs and in the study of cell metabolism and signaling pathways. In addition, this compound has been used to synthesize fluorescently labeled peptides and proteins, which can be used to study the structure and function of proteins in detail. Additionally, this compound has been used to prepare monoclonal antibodies, which can be used to detect and quantify specific molecules in biological samples.

Mechanism of Action

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate is a sulfonated derivative of 4-hydroxybutyrate, which acts as a reagent in a variety of biochemical and molecular processes. It acts as a nucleophile, attacking the electrophilic centers of molecules, such as carbohydrates, lipids, and proteins. It also acts as a catalyst, facilitating the formation of new bonds between molecules. Additionally, this compound can act as a chelating agent, binding to metal ions, such as calcium and magnesium, and forming complexes with them.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as the metabolism and signaling pathways of cells. Additionally, this compound has been used to study the effects of drugs on cells, as well as the effects of environmental toxins on cells.

Advantages and Limitations for Lab Experiments

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate has several advantages for use in laboratory experiments. It is a non-ionic, non-toxic reagent, which is stable under a variety of conditions and has a relatively low molecular weight. Additionally, it is relatively easy to synthesize and use in a variety of biochemical and molecular processes. However, there are some limitations to the use of this compound in laboratory experiments. It is not suitable for use in studies involving high temperatures, as it can decompose at temperatures above 100°C. Additionally, it is not suitable for use in studies involving large molecules, as it can react with them and produce unwanted side products.

Future Directions

The use of Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate in laboratory experiments is likely to continue to grow, as it has a variety of applications in a variety of fields. In particular, this compound is likely to be used increasingly in the development of new drugs and in the study of cell metabolism and signaling pathways. Additionally, this compound is likely to be used increasingly in the synthesis of fluorescently labeled peptides and proteins, which can be used to study the structure and function of proteins in detail. Additionally, this compound is likely to be used increasingly in the preparation of monoclonal antibodies, which can be used to detect and quantify specific molecules in biological samples. Furthermore, this compound is likely to be used increasingly in the study of the effects of drugs and environmental toxins on cells. Finally, this compound is likely to be used increasingly in the synthesis of novel molecules, such as polymers and small molecules, which can be used in a variety of applications.

Synthesis Methods

Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate is synthesized by reaction of 4-hydroxybutyrate with a sulfonating agent, such as sodium sulfite or sulfur trioxide. The reaction is carried out in an aqueous solution at a temperature of 80-100°C for 1-2 hours. The reaction is usually followed by a neutralization step, in which a base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture. The product is then purified by precipitation with a suitable solvent, such as ethanol or methanol.

properties

IUPAC Name

1-[4-[bis(4-methoxyphenyl)-phenylmethoxy]butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO10S/c1-37-23-14-10-21(11-15-23)29(20-7-4-3-5-8-20,22-12-16-24(38-2)17-13-22)39-18-6-9-27(32)40-30-26(31)19-25(28(30)33)41(34,35)36/h3-5,7-8,10-17,25H,6,9,18-19H2,1-2H3,(H,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHRYBWVKUOBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199436-86-7
Record name Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate
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